5-chloro-4-(trifluoromethyl)-1H-indole

Lipophilicity ADME Drug-likeness

Sourcing 5-chloro-4-(trifluoromethyl)-1H-indole with consistent quality and reliable delivery is critical for pharmaceutical intermediate supply chains. This compound is a versatile building block for MEK inhibitors, CFTR modulators, and TRPM5 agonists, offering a unique dual halogenation pattern that generic indoles cannot replicate. Key procurement benefits: - Critical intermediate for patented MEK inhibitor and CFTR modulator synthesis - Dual chloro/trifluoromethyl substitution provides orthogonal reactivity for complex target synthesis - Consistent ≥95% purity and white to off-white solid form ensures reproducible downstream reactions - Reliable global shipping with inventory ready for immediate dispatch

Molecular Formula C9H5ClF3N
Molecular Weight 219.59 g/mol
CAS No. 1018974-82-7
Cat. No. B8673001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-4-(trifluoromethyl)-1H-indole
CAS1018974-82-7
Molecular FormulaC9H5ClF3N
Molecular Weight219.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=C2)C(F)(F)F)Cl
InChIInChI=1S/C9H5ClF3N/c10-6-1-2-7-5(3-4-14-7)8(6)9(11,12)13/h1-4,14H
InChIKeyQPBRBWRNQVKXGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-4-(trifluoromethyl)-1H-indole Properties and Industrial Relevance


5-Chloro-4-(trifluoromethyl)-1H-indole (CAS 1018974-82-7) is a halogenated indole building block with the molecular formula C9H5ClF3N and a molecular weight of 219.59 g/mol [1]. It is commercially available as a research chemical with typical purities of 95% or higher, and its white to off-white solid form is soluble in common organic solvents such as methanol, ethanol, and dichloromethane . The compound is widely employed as a versatile intermediate in medicinal chemistry and agrochemical synthesis, with its unique substitution pattern enabling access to a range of pharmacologically relevant derivatives [2]. The presence of both chloro and trifluoromethyl substituents confers distinct electronic and steric properties, which are valuable for modulating target binding, metabolic stability, and physicochemical profiles during lead optimization .

1
Dual substitution pattern 5-Chloro and 4-trifluoromethyl groups support lead optimization campaigns requiring orthogonal reactivity and metabolic tuning.
Distinct from mono-substituted indoles; provides two independent modification sites.
2
Synthetic building block Halogen handle enables palladium-catalyzed cross-coupling while the CF3 group remains intact for late-stage diversification.
Compatible with common organic solvents (methanol, ethanol, DCM).
3
Research chemical grade Typical purity ≥95%; suitable for medicinal chemistry, agrochemical intermediate synthesis, and structure–activity relationship studies.
Verify lot-specific purity and solubility for your reaction conditions.

Why In-Class Analogs Cannot Replace 5-Chloro-4-(trifluoromethyl)-1H-indole


While the indole scaffold is ubiquitous in drug discovery, the specific substitution pattern of 5-chloro-4-(trifluoromethyl)-1H-indole—a chlorine atom at the 5-position and a trifluoromethyl group at the 4-position—is not readily interchangeable with other halogenated or trifluoromethylated indoles. The electron-withdrawing nature and steric bulk of the trifluoromethyl group at the 4-position, combined with the halogen at the 5-position, create a unique electrostatic and steric environment that profoundly influences reactivity in cross-coupling reactions, metabolic stability, and target binding . Generic substitution with 5-chloroindole (lacking the CF3 group) or 4-(trifluoromethyl)indole (lacking the 5-Cl) alters the molecule's lipophilicity, metabolic fate, and synthetic versatility, often leading to divergent biological outcomes or synthetic failures [1]. The following evidence sections quantify these critical differentiators.

!
Orthogonal reactivity loss Using 5-chloroindole or 4-(trifluoromethyl)indole removes the dual functional handle, limiting convergent synthetic strategies and late-stage diversification.
!
Lipophilicity and metabolic shift Mono-substituted analogs show lower calculated logP and may exhibit different metabolic stability; ADME profile and CNS exposure context may not transfer directly.
!
Divergent target engagement 5-Chloroindole is reported as a 5-HT3 receptor modulator, whereas the dual-substituted indole shows TRPM5 agonist activity; target selectivity profile may differ substantially.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Comparison vs. Mono-Substituted Analogs

5-Chloro-4-(trifluoromethyl)-1H-indole exhibits a calculated logP of 3.58 , which is substantially higher than that of 5-chloroindole (logP = 2.93) and 4-(trifluoromethyl)indole (logP ≈ 2.8-3.0) [1]. The dual substitution of both chloro and trifluoromethyl groups synergistically increases lipophilicity, potentially enhancing membrane permeability and blood-brain barrier penetration compared to analogs bearing only one of these substituents.

Lipophilicity vs. Analogs
Head-to-head
ΔlogP = +0.65 vs. 5-chloroindole; ~+0.58–0.78 vs. 4-(trifluoromethyl)indole
Supports CNS permeability and blood-brain barrier penetration review
Computed clogP; target compound 3.58 vs. comparators 2.93 and ~2.8–3.0
Lipophilicity ADME Drug-likeness

Metabolic Stability in Human Liver Microsomes

In an in vitro metabolic stability assay using human liver microsomes, 5-chloro-4-(trifluoromethyl)-1H-indole demonstrated 38% of the parent compound remaining after a 1-hour incubation . This moderate stability profile suggests a balance between sufficient metabolic clearance for drug development and potential for formation of active metabolites. In contrast, related 5-chloro-substituted oxindoles are known to exhibit enhanced metabolic stability due to the chloro substituent [1], but the addition of the trifluoromethyl group in the 4-position may alter the metabolic fate compared to simpler chloroindoles.

Metabolic Stability (HLM)
Class-level
38% parent remaining after 60 min in human liver microsomes
Moderate metabolic stability supports ADME profiling and lead optimization
5 µM compound, 37°C; class-level inference suggests chloro improves stability
Metabolic stability ADME Drug metabolism

TRPM5 Agonist Activity

5-Chloro-4-(trifluoromethyl)-1H-indole acts as an agonist at the human transient receptor potential cation channel subfamily M member 5 (TRPM5) with an EC50 value of 316 nM [1]. While direct comparative data for 5-chloroindole or 4-(trifluoromethyl)indole at TRPM5 are not publicly available, the nanomolar potency of this dual-substituted indole highlights its potential utility as a pharmacological tool compound. For context, 5-chloroindole is known as a positive allosteric modulator of the 5-HT3 receptor [2], suggesting that the addition of the 4-trifluoromethyl group may redirect target selectivity toward different ion channel families.

TRPM5 Agonist Activity
Reported
EC50 = 316 nM (human TRPM5, FLIPR assay)
Supports ion channel research; distinct target profile vs. 5-chloroindole (5-HT3 PAM)
CHO-K1 cells; 2 min measurement; no direct TRPM5 comparator data available
GPCR Ion channel TRPM5 Binding affinity

Crystal Packing and Intermolecular Interactions

Halogen-substituted indoles, including 5-chloro-4-(trifluoromethyl)-1H-indole, exhibit distinct crystal packing motifs driven by non-classical N-H···π and C-H···π interactions [1]. The presence of both chloro and trifluoromethyl groups influences the electron density distribution and steric constraints, leading to unique solid-state arrangements compared to mono-substituted analogs. Specifically, the chlorine atom participates in directional halogen bonding, while the trifluoromethyl group alters the overall molecular shape and electrostatic potential surface, impacting crystallinity and solubility [2]. These differences are critical for formulation development and solid-state property optimization.

Crystal Packing Motifs
Class-level
N–H···π, C–H···π, and halogen bonding interactions; unique solid-state arrangement
Supports solid-state property interpretation for formulation studies
Qualitative X-ray data; packing differs from mono‑substituted analogs
Crystal engineering Solid-state chemistry Crystallography

Synthetic Versatility as a Halogenated Building Block

5-Chloro-4-(trifluoromethyl)-1H-indole serves as a privileged intermediate in the synthesis of biologically active molecules, including MEK inhibitors [1] and CFTR modulators [2]. The 5-chloro substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 4-trifluoromethyl group remains intact under many reaction conditions, enabling late-stage diversification. This orthogonal reactivity is not possible with 5-chloroindole (which lacks the metabolically stabilizing CF3 group) or 4-(trifluoromethyl)indole (which lacks the halogen handle for C-C bond formation).

Synthetic Versatility
Head-to-head
Two orthogonal handles: 5-Cl (cross‑coupling) + 4‑CF3 (stability/electronic tuning) vs. one handle in each analog
Dual functionality may enable efficient convergent synthetic routes
Standard Pd‑catalyzed conditions; used in patented MEK inhibitor and CFTR modulator syntheses
Synthetic chemistry Cross-coupling Building block

Validated Application Scenarios in R&D and Manufacturing


Lead Optimization in CNS Drug Discovery

The compound's elevated lipophilicity (clogP = 3.58) and moderate metabolic stability (38% remaining at 1 hr in human liver microsomes) make it a suitable starting point for CNS-targeted drug discovery programs . Its ability to engage TRPM5 ion channels at nanomolar concentrations (EC50 = 316 nM) suggests potential applications in neurological and sensory disorder research [1]. Procurement of this specific dual-substituted indole ensures a balanced physicochemical profile that can be fine-tuned through further derivatization.

Synthesis of Kinase Inhibitors and CFTR Modulators

As documented in patents from leading pharmaceutical companies, 5-chloro-4-(trifluoromethyl)-1H-indole is a key intermediate in the synthesis of MEK inhibitors and CFTR modulators [2][3]. The orthogonal reactivity of the 5-chloro and 4-trifluoromethyl groups enables efficient construction of complex molecular architectures through sequential cross-coupling and functionalization steps. Sourcing this specific regioisomer is essential for reproducing patented synthetic routes and achieving target selectivity.

Solid-State Formulation and Crystallization Studies

The unique crystal packing motifs of 5-chloro-4-(trifluoromethyl)-1H-indole, characterized by N-H···π, C-H···π, and halogen bonding interactions, make it an interesting candidate for solid-state chemistry investigations [4]. These intermolecular interactions directly influence solubility, dissolution rate, and physical stability—critical parameters in pharmaceutical formulation. Researchers involved in preformulation and crystallization process development will find this compound's solid-state behavior distinct from that of mono-substituted indole analogs.

Ion Channel Pharmacology and Tool Compound Development

With its demonstrated agonist activity at human TRPM5 (EC50 = 316 nM), 5-chloro-4-(trifluoromethyl)-1H-indole serves as a valuable pharmacological tool for probing the physiological roles of TRPM5 channels [1]. TRPM5 is implicated in taste transduction, insulin secretion, and inflammatory responses. The compound's dual substitution pattern (5-Cl and 4-CF3) may offer improved selectivity and potency over simpler indole-based modulators, warranting its use in target validation and mechanistic studies.

Application
Selection Property
Validation Focus
CNS lead optimization studies
Dual-substitution lipophilicity profile
CNS exposure and metabolic stability review
Kinase inhibitor & CFTR modulator synthesis
Orthogonal 5‑Cl cross‑coupling handle
Synthetic route reproducibility and step efficiency
Solid‑state formulation and crystallization studies
Halogen bonding and crystal packing motifs
Solubility and physical stability profiling
Ion channel pharmacology research
TRPM5 agonist assay response
Target engagement and selectivity interpretation

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